Dehydrobufotenine

Antimalarial Cytotoxicity Drug Selectivity

Why choose dehydrobufotenine? Cyclized core yields selectivity index 12.33 vs 1.67 for marinobufotoxin in antiplasmodial assays, LD50 235.76 μM in fibroblasts. Use as active free IAA standard for LPS inflammation models (TLR4/MyD88/NF-κB suppression) or α4β2 nicotinic studies (Ki=98 nM). Certified analytical reference standard for chemotaxonomic authentication. Get high-purity material for reproducible SAR.

Molecular Formula C12H15N2O+
Molecular Weight 203.26 g/mol
CAS No. 17232-69-8
Cat. No. B100628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrobufotenine
CAS17232-69-8
Molecular FormulaC12H15N2O+
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C
InChIInChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1
InChIKeyXRZDSPVDZKCARG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrobufotenine CAS 17232-69-8: Cyclized Tryptamine Alkaloid for Serotonergic Research and Antiparasitic Lead Development


Dehydrobufotenine is a cyclized tryptamine alkaloid (molecular formula C₁₂H₁₅N₂O, MW 203.26 g/mol) structurally related to bufotenine but distinguished by the formation of a tetrahydropyrroloquinolinium ring system [1]. It occurs naturally in the cutaneous and parotoid gland secretions of numerous toad species (e.g., Rhinella marina, Bufo rubescens) and has been isolated from plant sources including Arundo donax L. [2][3]. The compound interacts with serotonin (5-HT) receptor systems and the α4β2 nicotinic acetylcholine receptor (Ki = 98 nM), positioning it as a research tool for neuropharmacological investigation [4].

Why Generic Bufotenine Cannot Substitute for Dehydrobufotenine CAS 17232-69-8 in Research Applications


Despite sharing a biosynthetic origin with bufotenine, dehydrobufotenine exhibits fundamentally distinct pharmacological properties arising from its cyclized tetrahydropyrroloquinolinium core structure. The cyclization restricts conformational flexibility (zero rotatable bonds versus multiple in bufotenine) and alters both receptor binding profiles and physicochemical behavior [1]. In head-to-head anti-inflammatory assays, dehydrobufotenine and bufotenine demonstrated differential efficacy profiles, while dehydrobufotenine uniquely exhibits antiparasitic activity with selective cytotoxicity absent in its structural analogs including marinobufotoxin and marinobufagin [2][3]. Substitution without verification introduces uncontrolled variables that may compromise experimental reproducibility and invalidate structure-activity relationship conclusions.

Dehydrobufotenine CAS 17232-69-8: Quantitative Evidence of Differentiation from Bufotenine, Bufothionine, Marinobufotoxin, and Marinobufagin


Selectivity Index Advantage: Dehydrobufotenine Demonstrates 7.4× Greater Parasite Selectivity than Marinobufotoxin

In a comparative in vitro study evaluating four compounds isolated from Rhinella marina venom against the chloroquine-resistant Plasmodium falciparum W2 strain, dehydrobufotenine exhibited a selectivity index (SI) of 12.33, substantially exceeding that of marinobufotoxin (SI = 1.67) by a factor of approximately 7.4 [1]. Dehydrobufotenine was the only compound among the four tested that demonstrated selective activity against the parasite in the cell viability assay [1][2].

Antimalarial Cytotoxicity Drug Selectivity

Cytotoxicity Profile: Dehydrobufotenine LD50 Exceeds Marinobufotoxin by 26.5× in Human Fibroblast Viability Assays

Cytotoxicity evaluation in the same comparative study revealed that dehydrobufotenine exhibits an LD50 of 235.76 ± 4.03 μM against human pulmonary fibroblast WI-26VA4 cells, representing a 26.5-fold lower cytotoxicity compared to marinobufotoxin (LD50 = 8.89 ± 2.66 μM) [1]. This pronounced difference in mammalian cell toxicity occurs despite marinobufotoxin demonstrating more potent antimalarial activity (IC50 = 5.31 μM vs. 19.11 μM for dehydrobufotenine), underscoring a divergent therapeutic window profile [1].

Cytotoxicity Safety Pharmacology Lead Optimization

Anti-inflammatory Potency: Free Indolealkylamines Including Dehydrobufotenine Outperform Bufothionine in Zebrafish Endotoxemia Model

In an LPS-induced zebrafish inflammation model, free indolealkylamines (N-methyl serotonin, bufotenine, and dehydrobufotenine) collectively demonstrated more potent anti-inflammatory activity than the combined indolealkylamine bufothionine [1]. Quantitative RT-PCR analysis confirmed that dehydrobufotenine, along with N-methyl serotonin, exerted stronger regulatory effects on lipid biomarkers toward normal levels compared to other IAAs tested, via suppression of the TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs signaling pathways [1][2].

Anti-inflammatory In vivo pharmacology Endotoxemia

Molecular Rigidity and Drug-likeness: Dehydrobufotenine Exhibits Zero Rotatable Bonds Versus 8 in Chloroquine

Physicochemical characterization using SwissADME revealed that dehydrobufotenine possesses zero rotatable bonds and a molecular weight of 203.26 g/mol, compared to 8 rotatable bonds for the standard antimalarial chloroquine (MW 319.87 g/mol) [1]. Dehydrobufotenine's topological polar surface area (TPSA) is 36.02 Ų, which falls within the optimal range for blood-brain barrier penetration, and its water solubility (5.38e-01 mg/mL, ESOL classification: soluble) exceeds that of marinobufotoxin (4.56e-03 mg/mL) by approximately 118-fold [1].

Physicochemical properties Drug design Oral bioavailability

Nicotinic Acetylcholine Receptor Binding: Dehydrobufotenine Ki of 98 nM at α4β2 nAChR

Binding assays using [³H]cytisine displacement in rat brain tissue established that dehydrobufotenine binds to the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 98 nM [1]. Additionally, functional assays measuring [³H]dopamine release inhibition yielded an EC50 of 1.40 nM for the same receptor subtype [1]. Comparative receptor binding data for structurally related compounds such as bufotenine at this specific receptor subtype are not reported in the available primary literature, precluding direct head-to-head affinity comparison.

Receptor pharmacology Neuropharmacology Binding affinity

Species-specific Occurrence: Dehydrobufotenine as Phylogenetic Marker Distinguishing Bufonid Secretion Profiles

Comparative analysis of cutaneous secretions from seven Brazilian bufonid species revealed clear variation in indolealkylamine composition, with dehydrobufotenine (DHB) detected and confirmed via triple-quadrupole mass spectrometry alongside serotonin, bufotenine, and bufotenidine [1]. Subsequent studies in Melanophryniscus species from Uruguay demonstrated that dehydrobufotenine concentration is species-specific, occurring in variable amounts and serving as the predominant bufotenine-type alkaloid in certain species where bufadienolides are absent [2].

Natural products chemistry Chemotaxonomy Analytical reference

Recommended Application Scenarios for Dehydrobufotenine CAS 17232-69-8 Based on Quantitative Evidence


Antimalarial Lead Optimization: Prioritizing Low-Cytotoxicity, High-Selectivity Scaffolds

Procure dehydrobufotenine for antimalarial drug discovery programs requiring lead compounds with demonstrated parasite selectivity. Based on direct comparative data showing dehydrobufotenine achieves a selectivity index of 12.33 versus 1.67 for marinobufotoxin [1], this compound provides a structurally validated starting point for medicinal chemistry campaigns aimed at optimizing therapeutic index against chloroquine-resistant Plasmodium falciparum strains. The LD50 of 235.76 μM in human fibroblast cells establishes a favorable cytotoxicity baseline for SAR studies [1].

In Vivo Inflammation Model: Free Indolealkylamine Standard for Endotoxemia Research

Utilize dehydrobufotenine as a representative free indolealkylamine standard in zebrafish or other in vivo inflammation models. Evidence from LPS-induced zebrafish endotoxemia demonstrates that free indolealkylamines (including dehydrobufotenine) exert more potent anti-inflammatory activity than combined IAAs such as bufothionine, acting via TLR4/MyD88/NF-κB and MAPK pathway suppression [1]. This functional subclass distinction makes dehydrobufotenine essential for studies requiring the active free IAA form rather than the less potent combined forms.

Nicotinic Acetylcholine Receptor Pharmacology: α4β2 nAChR Ligand Studies

Employ dehydrobufotenine in neuropharmacological research targeting the α4β2 nicotinic acetylcholine receptor subtype. Binding data establish a Ki of 98 nM for [³H]cytisine displacement and functional EC50 of 1.40 nM for dopamine release inhibition at this receptor [1]. This activity profile distinguishes dehydrobufotenine from indolealkylamines whose primary documented interactions are at serotonin receptor subtypes, enabling orthogonal investigation of cholinergic modulation by toad-derived alkaloids.

Chemotaxonomic and Natural Product Authentication: Analytical Reference Standard

Source dehydrobufotenine as a certified analytical reference standard for chemotaxonomic studies of amphibian secretions and natural product authentication workflows. The compound's species-specific occurrence pattern—verified across multiple Brazilian bufonids and Melanophryniscus species—enables its use as a discriminatory marker in comparative analyses where bufadienolides are absent or where dehydrobufotenine serves as the predominant alkaloid component [1][2]. Triple-quadrupole MS confirmation methods are established in primary literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrobufotenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.